molecular formula C15H12FN3OS B2897392 2-[(2-Fluorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896345-00-9

2-[(2-Fluorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one

Cat. No. B2897392
CAS RN: 896345-00-9
M. Wt: 301.34
InChI Key: NPZBXLZCDJMQEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar triazine derivatives have been synthesized through various methods. For instance, an efficient method for the preparation of novel pyrimido[1,2-a][1,3,5]triazin-6-one derivatives functionalized in positions 2, 4, and 7 of the ring was developed .


Chemical Reactions Analysis

Triazine derivatives are known to undergo a variety of chemical reactions. For example, they can participate in metal-catalyzed synthesis reactions .

Scientific Research Applications

Synthesis and Characterization

  • An efficient approach for the regioselective synthesis of related heterocyclic amides demonstrates the potential utility of similar structures in strategic intermediate preparations. This synthesis involves microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions, showcasing innovative methods in organic synthesis and the study of molecular interactions through crystallographic analysis and theoretical studies, such as density functional theory (DFT) calculations (Moreno-Fuquen et al., 2019).

Molecular Structure Analysis

  • The study of 4,7-diaryl-2-ethylsulfanylpyrazolo[1,5-a][1,3,5]triazines, compounds structurally related to the specified chemical, provides insights into the conformation and intermolecular interactions of these molecules. These findings include observations on aromatic delocalization and the different conformations adopted by substituents, contributing to the understanding of molecular structures and their potential applications in materials science (Insuasty et al., 2008).

Applications in Nonlinear Optics

  • The crystal structures and packing of triazine derivatives containing fluoro and other substituents have been explored for their potential in octupolar nonlinear optics. This research area focuses on materials with specific structural features that can enhance their performance in optical applications, indicating the role of such molecules in developing new optical materials with tailored properties (Boese et al., 2002).

Antimicrobial Activity

  • Synthesis and evaluation of 2-fluorophenyl-4,6-disubstituted triazines reveal their antimicrobial potential against gram-positive bacteria and fungi. The structure-activity relationship studies suggest the essential role of the fluorophenyl component, pointing to the importance of selective fluorination in enhancing biological activity, which could lead to the development of new antimicrobial agents (Saleh et al., 2010).

Fluorination Effects on Molecular Properties

  • Research on the effect of fluorination on the structure and configurational stability of α-sulfonyl carbanions demonstrates the significant impact of fluorine substitution. This study, through ab initio calculations, shows how fluorine affects molecular structure and stability, providing valuable insights for designing molecules with desired electronic properties (Raabe et al., 1996).

properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3OS/c1-10-5-4-8-19-13(10)17-14(18-15(19)20)21-9-11-6-2-3-7-12(11)16/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZBXLZCDJMQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=NC2=O)SCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Fluorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one

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